An In-depth Technical Guide to the Biochemical Properties of Hydroxyfasudil
An In-depth Technical Guide to the Biochemical Properties of Hydroxyfasudil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxyfasudil, the active metabolite of the Rho-kinase (ROCK) inhibitor Fasudil, is a potent and specific inhibitor of ROCK1 and ROCK2 isoforms. This document provides a comprehensive overview of the biochemical properties of Hydroxyfasudil, including its mechanism of action, kinase selectivity, pharmacokinetic profile, and its impact on key signaling pathways. Detailed experimental protocols for assessing its activity and effects are also provided to support further research and development.
Introduction
Hydroxyfasudil is a small molecule inhibitor that targets Rho-associated coiled-coil containing protein kinases (ROCK). These serine/threonine kinases are critical downstream effectors of the small GTPase RhoA and play a pivotal role in regulating a wide array of cellular processes, including smooth muscle contraction, cell adhesion, migration, and proliferation.[1][2] Dysregulation of the Rho/ROCK signaling pathway is implicated in the pathophysiology of numerous diseases, making ROCK an attractive therapeutic target. Hydroxyfasudil is the active metabolite of Fasudil, a drug approved for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[3][4]
Mechanism of Action
Hydroxyfasudil exerts its pharmacological effects primarily through the competitive inhibition of the ATP-binding site of ROCK1 and ROCK2.[5] By blocking the kinase activity of ROCK, Hydroxyfasudil prevents the phosphorylation of downstream substrates, most notably Myosin Phosphatase Target Subunit 1 (MYPT1).[6] Phosphorylation of MYPT1 by ROCK leads to the inhibition of Myosin Light Chain Phosphatase (MLCP), resulting in increased phosphorylation of the Myosin Light Chain (MLC) and subsequent smooth muscle contraction.[6] Hydroxyfasudil, by inhibiting ROCK, effectively disinhibits MLCP, leading to MLC dephosphorylation and smooth muscle relaxation.[7]
Beyond its effects on smooth muscle contraction, Hydroxyfasudil has been shown to upregulate the expression of endothelial nitric oxide synthase (eNOS).[8] This leads to increased production of nitric oxide (NO), a potent vasodilator, further contributing to its effects on blood flow.[8][9]
Kinase Selectivity Profile
Hydroxyfasudil exhibits high potency and selectivity for ROCK1 and ROCK2. While a comprehensive screening against a full kinome panel is not publicly available, existing data demonstrates its specificity over other related kinases.
| Kinase | IC50 (µM) | Ki (µM) | Reference(s) |
| ROCK1 | 0.73 | - | [9] |
| ROCK2 | 0.72 | - | [9] |
| PKA | 37 | 1.6 | [10] |
| PKC | >100 | 3.3 | [9] |
| MLCK | >100 | 36 | [9] |
| PKG | - | 1.6 | [11] |
Note: Ki values for PKA, PKG, PKC, and MLCK are for the parent compound, Fasudil.
A study examining the specificity of Hydroxyfasudil at a concentration of 10 µM against a panel of 17 other protein kinases demonstrated that none were inhibited by more than 40%, while ROCKα and ROCKβ were inhibited by 97.6% and 97.7%, respectively.[12]
Pharmacokinetic Properties
Hydroxyfasudil is the major active metabolite of Fasudil and possesses a longer half-life than the parent compound. Its pharmacokinetic parameters have been characterized in various species.
Table 4.1: Pharmacokinetic Parameters of Hydroxyfasudil in Humans (following Fasudil administration)
| Parameter | Oral Administration | Intravenous Administration | Reference(s) |
| Cmax | 111.6 µg/L | 108.4 µg/L | [13] |
| Tmax | 0.50 h | 0.75 h | [13] |
| AUC0–tz | 309 µg·h/L | 449 µg·h/L | [13] |
| t½ | 5.54 h | 5.70 h | [13] |
| Absolute Bioavailability | ~69% | - | [13] |
Table 4.2: Pharmacokinetic Parameters of Hydroxyfasudil in Rats (following Fasudil administration)
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference(s) |
| Intraperitoneal | 3 | 330 | 0.25 | 450 | 1.1 | [14] |
| Intraperitoneal | 10 | 1100 | 0.25 | 1810 | 1.2 | [14] |
| Intravenous | 4 | - | - | - | - | [15][16] |
| Oral | 2 | - | - | - | - | [16] |
| Oral | 4 | - | - | - | - | [16] |
| Oral | 6 | - | - | - | - | [16] |
Note: Detailed parameters for IV and oral administration in rats were not fully available in the searched literature.
Table 4.3: Pharmacokinetic Parameters of Hydroxyfasudil in Dogs (following Fasudil administration)
| Administration Route | Dose (mg/kg) | T½ (h) | Reference(s) |
| Oral | 1 | 4.5 | [5] |
| Oral | 2 | 6.0 | [5] |
| Oral | 4 | 7.6 | [5] |
Signaling Pathways
Hydroxyfasudil's primary mechanism of action involves the modulation of the Rho/ROCK signaling pathway, which has numerous downstream effects.
Figure 1: The Rho/ROCK signaling pathway and points of intervention by Hydroxyfasudil.
Experimental Protocols
In Vitro ROCK Kinase Activity Assay
This protocol describes a non-radioactive, ELISA-based assay to measure the kinase activity of ROCK and the inhibitory potential of Hydroxyfasudil.[17]
References
- 1. Nitric Oxide Griess Assay [bio-protocol.org]
- 2. Measurement of eNOS and iNOS mRNA Expression Using Reverse Transcription Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]
- 3. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canine double hemorrhage model of experimental subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.red [2024.sci-hub.red]
- 6. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 7. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absorption, tissue disposition, and excretion of fasudil hydrochloride, a RHO kinase inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protein.bio.msu.ru [protein.bio.msu.ru]
- 14. Identification of the Kinase-Substrate Recognition Interface between MYPT1 and Rho-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. cellbiolabs.com [cellbiolabs.com]
